Allyl9-anthrylmethylether

FRET Fluoropolymers Energy Transfer

Allyl 9-anthrylmethyl ether is a specialized bichromophoric monomer combining the fluorescent anthracene core with a reactive terminal alkene. This unique architecture is indispensable for covalent fluorophore incorporation via hydrosilylation or thiol-ene "click" reactions, enabling non-leaching fluorescent silicones and light-responsive materials. Generic anthracene or allyl ether substitutes lack this dual functionality, making validation critical. Secure research-grade purity (≥98%) for demanding photocyclomerization and FRET-based polymer studies.

Molecular Formula C18H16O
Molecular Weight 248.3 g/mol
Cat. No. B13395012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl9-anthrylmethylether
Molecular FormulaC18H16O
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC=CCOCC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C18H16O/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12H,1,11,13H2
InChIKeyDUMZDYWKSLUHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 9-Anthrylmethyl Ether: Procurement and Research-Grade Specifications


Allyl 9-anthrylmethyl ether (CAS: 127022-54-2) is a bichromophoric compound characterized by a 9-anthrylmethyl fluorophore linked via an ether bond to an allyl group [1]. This molecular architecture, with the formula C18H16O and a molecular weight of 248.3 g/mol, positions it as a specialized fluorescent probe and reactive monomer . Its utility is derived from the unique photophysical properties of the anthracene moiety combined with the synthetic versatility of the terminal alkene, enabling applications distinct from simpler 9-anthryl derivatives or other allyl ethers.

Limitations of Generic Substitution for Allyl 9-Anthrylmethyl Ether


Substituting Allyl 9-anthrylmethyl ether with a generic anthracene derivative or a simpler allyl ether is not recommended due to significant differences in photochemical and polymerizable properties. The 9-anthrylmethyl group imparts specific fluorescence characteristics and the ability to participate in photocyclomerization reactions, which are not present in other aryl or alkyl groups [1]. Conversely, the allyl moiety offers a versatile handle for covalent incorporation into polymer networks via hydrosilylation or thiol-ene reactions, a functional capability absent in non-polymerizable anthracene standards like 9-methylanthracene [2]. The specific combination of these two functionalities in a single molecule dictates its performance in energy transfer studies and as a reactive fluorescent probe, making direct interchange with in-class compounds without careful validation unreliable [2].

Quantitative Performance Data for Allyl 9-Anthrylmethyl Ether Against Comparators


Allyl 9-Anthrylmethyl Ether vs. 9-Phenanthrylmethyl Allyl Ether in Energy Transfer Kinetics

In a comparative study of fluorescently labeled polysiloxanes, Allyl 9-anthrylmethyl ether was used as an energy acceptor with 9-phenanthrylmethyl allyl ether as the donor. The polymer-polymer energy transfer rate was found to be 5-fold slower than the rate observed between the corresponding unbound phenanthryl and anthryl allyl ethers in solution [1]. This quantifies the diffusion-controlled energy transfer efficiency for this specific donor-acceptor pair.

FRET Fluoropolymers Energy Transfer

Reactivity of Allyl 9-Anthrylmethyl Ether as a Monomer in Hydrosilylation Polymerization

Allyl 9-anthrylmethyl ether has been successfully incorporated into fluorosiloxane polymers via Pt-catalyzed hydrosilylation, a reaction that requires a terminal alkene [1]. The presence of the allyl group provides a specific synthetic advantage over non-functionalized anthracene standards. While specific reaction yields are not provided, the successful formation of the labeled polymer validates the compatibility of the allyl group with hydrosilylation conditions, a reaction pathway inaccessible to saturated alkyl or aryl ether analogs like 9-anthrylmethyl methyl ether.

Polymer Synthesis Hydrosilylation Fluorescent Polymers

Photocyclomerization Efficiency of 9-Anthrylmethyl Ether Core

While not studied for the allyl derivative itself, the core 9-anthrylmethyl ether structure (as in bis-9-anthrylmethyl ethers) demonstrates efficient photocyclomerization with quantum yields ranging from 0.16 to 0.50 in fluid solution at 366 nm [1]. This photochromic behavior is a hallmark of this class and is absent in simple anthracene or allyl ether analogs. The allyl group is not expected to significantly quench this core photoprocess, suggesting Allyl 9-anthrylmethyl ether may retain photochromic properties.

Photochromism Cyclomerization Quantum Yield

Key Application Scenarios for Allyl 9-Anthrylmethyl Ether


Synthesis of Fluorescently Labeled Silicone Polymers for FRET Studies

Allyl 9-anthrylmethyl ether is an ideal monomer for creating silicone-based polymers with covalently bound anthracene fluorophores via hydrosilylation. These polymers can be used as energy acceptors in fluorescence resonance energy transfer (FRET) experiments to study polymer miscibility, dynamics, and morphology, as demonstrated in studies with fluorosiloxanes [1].

Development of Photochromic Materials and Light-Responsive Coatings

The 9-anthrylmethyl ether core is known to undergo efficient photocyclomerization, a reversible reaction that changes the molecule's optical properties [2]. While the allyl derivative's direct photochromic behavior has not been explicitly reported, its core structure suggests it could be used as a building block for creating light-responsive materials, coatings, or adhesives whose properties can be modulated by UV light.

Covalent Attachment of Fluorescent Probes to Thiol-Containing Substrates

The terminal allyl group can participate in thiol-ene "click" reactions, offering a specific and efficient route for covalently attaching the anthracene fluorophore to thiol-containing surfaces, biomolecules, or polymer backbones. This method provides a stable and non-leaching alternative to physical doping for creating fluorescently labeled materials for bioimaging or sensing applications.

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